molecular formula C12H5Cl3O B13407154 1,3,8-Trichlorodibenzofuran CAS No. 76621-12-0

1,3,8-Trichlorodibenzofuran

Cat. No.: B13407154
CAS No.: 76621-12-0
M. Wt: 271.5 g/mol
InChI Key: PHFSTDOPTZHECA-UHFFFAOYSA-N
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Description

1,3,8-Trichlorodibenzofuran is a congener of the polychlorinated dibenzofuran (PCDF) family, which are persistent organic pollutants studied for their biological activity and toxicological mechanisms . PCDFs are not commercially produced but are formed as unintentional byproducts of combustion and industrial processes, such as waste incineration or metal recycling . This compound is primarily of interest in environmental and mechanistic toxicology research. Like other PCDFs, its biological effects are largely mediated through the aryl hydrocarbon receptor (AhR) . The binding of ligands to the AhR initiates a signaling pathway that leads to changes in gene expression, which can result in a variety of biochemical and toxic responses . Research on structurally related compounds, such as 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF), shows that they can act as partial AhR antagonists or weak agonists, making them valuable tools for investigating dioxin-like toxicity and receptor cross-talk . Some analogs have also been investigated for their potential to interact with other nuclear receptors, such as the estrogen receptor (ER), indicating a complex mechanism of action that may involve disruption of endocrine signaling pathways . Application Note: The specific research data for this compound itself is less extensive than for its methylated analog or laterally substituted congeners. Researchers are advised to consult the scientific literature on PCDFs and AhR signaling for broader context. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

1,3,8-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-10-8(3-6)12-9(15)4-7(14)5-11(12)16-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFSTDOPTZHECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227448
Record name 1,3,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76621-12-0
Record name 1,3,8-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076621120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUY5A8MFCG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 1,3,8-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. Industrial production methods often involve the chlorination of dibenzofuran under controlled conditions to ensure the selective formation of the 1,3,8-trichloro derivative .

Chemical Reactions Analysis

1,3,8-Trichlorodibenzofuran undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans or even the parent dibenzofuran.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents such as hydroxyl or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Breast Cancer Treatment

Several studies have demonstrated the potential of MCDF as a therapeutic agent against estrogen receptor-negative breast cancer. For instance:

  • In Vitro Studies : MCDF has been shown to inhibit the proliferation of various breast cancer cell lines (e.g., MDA-MB-468) by inducing CYP1A1-dependent ethoxyresorufin O-deethylase activity. This suggests that MCDF may serve as a selective AhR modulator with anticancer properties .
  • In Vivo Studies : In animal models, MCDF has inhibited tumor growth when injected into athymic nude mice carrying breast cancer cells. This highlights its potential as an effective treatment option for hormone-resistant breast cancers .

Other Cancer Types

The AhR pathway is implicated in various cancers beyond breast cancer. Research has suggested that MCDF may also have applications in treating other types of cancers such as prostate and pancreatic cancers due to its ability to modulate AhR signaling pathways .

Toxicological Studies

MCDF's role extends into toxicology, where it has been studied for its ability to mitigate the harmful effects of more potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

  • Antagonistic Properties : MCDF acts as a relatively non-toxic antagonist to TCDD-induced toxicity in rodent models. This property makes it valuable for understanding the mechanisms of dioxin toxicity and developing safer alternatives for managing exposure to environmental toxins .

Bioremediation

Due to its structural characteristics, MCDF may also be considered in bioremediation strategies aimed at degrading chlorinated aromatic compounds in contaminated environments. The ability of certain microorganisms to metabolize dibenzofurans suggests potential pathways for detoxifying sites polluted with these compounds.

Summary of Findings

The applications of 1,3,8-trichlorodibenzofuran are diverse, spanning from cancer treatment to environmental remediation. Its mechanism of action through AhR modulation offers promising avenues for research and therapeutic development.

Application AreaSpecific UsesKey Findings
Cancer ResearchBreast cancer treatmentInhibits proliferation in ER-negative cell lines
Other cancers (prostate, pancreatic)Potential therapeutic agent
ToxicologyMitigation of TCDD toxicityActs as an antagonist to TCDD
Environmental ScienceBioremediationPotential for degrading chlorinated compounds

Mechanism of Action

The mechanism of action of 1,3,8-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This can result in the induction of enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The activation of AhR by this compound can also lead to toxicological effects, including immunotoxicity and carcinogenicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toxicity Profiles

The toxicity of PCDFs is strongly influenced by chlorine substitution patterns. Density Functional Theory (DFT) studies rank 1,3,8-Trichlorodibenzofuran with a log(1/EC₅₀) value of 4.07 , indicating moderate toxicity compared to other trichloro- and tetrachloro-dibenzofurans (Table 1). For example:

  • 2,3,8-Trichlorodibenzofuran (log(1/EC₅₀) = 6.00) exhibits higher toxicity, likely due to chlorine substitution at the 2- and 3-positions, which are critical for aryl hydrocarbon receptor (AhR) binding .
  • 1,3,6,8-Tetrachlorodibenzofuran (log(1/EC₅₀) = 6.66) demonstrates increased toxicity with additional chlorination .

Table 1: Toxicity Rankings of Selected PCDFs (log(1/EC₅₀))

Compound Toxicity (log(1/EC₅₀))
This compound 4.07
2,3,8-Trichlorodibenzofuran 6.00
1,3,6,8-Tetrachlorodibenzofuran 6.66
2,3,4-Trichlorodibenzofuran 4.72

Source: DFT-based toxicity modeling

Ah Receptor Binding and Antagonistic Activity

This compound derivatives exhibit unique interactions with the Ah receptor. 6-Methyl-1,3,8-Trichlorodibenzofuran (MCDF) binds to the Ah receptor with moderate affinity (EC₅₀ = 4.9 × 10⁻⁸ M) but acts as a partial antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In rats, MCDF (50 μmol/kg) inhibits TCDD-induced cytochrome P4501A1/2 activity by ~50% by competing for nuclear binding sites without significantly altering cytosolic Ah receptor levels . This contrasts with 2,3,7,8-Tetrachlorodibenzofuran , a full agonist that potently induces hepatic enzymes .

Environmental Persistence and Degradation

  • Bioaccumulation: Chlorinated dioxins/furans with 2,3,7,8-substitution (e.g., 2,3,7,8-Tetrachlorodibenzofuran) bioaccumulate extensively in aquatic biota.
  • Half-lives : In rainbow trout, the half-life of 2,3,8-Trichlorodibenzofuran -induced EROD activity is 8.3 days, compared to 120 days for TCDD, suggesting faster metabolic clearance .
  • Microbial Degradation: Sphingomonas sp. White-rot fungi (Phlebia spp.) also exhibit congener-specific degradation, with 1,3,6,8-Tetrachlorodibenzofuran resisting metabolism .

Physicochemical Properties

  • Volatility : The Henry’s Law constant for this compound is 4.2 × 10⁻¹ (mol·m⁻³·Pa⁻¹), indicating higher volatility compared to higher chlorinated congeners .
  • Synthesis: Positional isomers like 1,4,8-Trichlorodibenzofuran are synthesized via distinct routes, such as stannous chloride-mediated chlorination, reflecting structural complexity .

Biological Activity

1,3,8-Trichlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is structurally related to dioxins. Its biological activity has been extensively studied due to its potential implications for human health and environmental toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of TCDF, including its mechanism of action, effects on enzyme induction, interactions with nuclear receptors, and implications for cancer biology.

TCDF exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDF forms a complex that translocates to the nucleus and regulates gene expression associated with xenobiotic metabolism. This mechanism is similar to that of other polycyclic aromatic hydrocarbons (PAHs) and dioxins.

Structure-Activity Relationships

Research indicates that the biological activity of TCDF is structure-dependent. For instance, various substituted analogs of this compound have shown differing affinities for the AhR. A study demonstrated that 6-substituted analogs displayed varying degrees of antagonistic activity against TCDD-induced enzyme induction in rats. The binding affinity order was identified as follows:

CompoundBinding Affinity (AhR)
6-Methyl-1,3,8-TriCDFHighest
6-T-butyl-1,3,8-TriCDFHigh
6-Isopropyl-1,3,8-TriCDFModerate
6-Cyclohexyl-1,3,8-TriCDFLow
6-Nitro-1,3,8-TriCDFLowest

This indicates that structural modifications can significantly influence both the potency and type of biological response elicited by these compounds .

Enzyme Induction

TCDF has been shown to induce cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. In studies involving rat and human hepatocytes, TCDF predominantly induced CYP1A1 in rat cells but showed lower induction levels in human cells. This species-specific response highlights the complexity of TCDF's biological activity and its potential implications for toxicology and pharmacology .

Case Studies and Research Findings

Several studies have explored the effects of TCDF on cellular systems:

  • Cancer Cell Studies : Research involving MCF-7 breast cancer cells indicated that TCDF could act as a partial agonist at estrogen receptors (ER). At higher concentrations, it exhibited antiestrogenic activity while also stimulating cell proliferation at lower doses . This dual action suggests a nuanced role for TCDF in cancer biology.
  • Immunological Effects : In animal models, TCDF has been implicated in modulating immune responses. It was observed to influence cytokine production and immune cell activation pathways . Understanding these effects is critical for evaluating the broader implications of TCDF exposure on human health.

Toxicological Implications

The toxicological profile of TCDF raises concerns regarding its potential health impacts. Given its ability to induce enzyme systems associated with detoxification and its interactions with hormonal pathways, TCDF may contribute to adverse health effects such as endocrine disruption and carcinogenesis. The assessment of TCDF's risks necessitates further investigation into its long-term effects on human health and ecological systems.

Q & A

Q. What analytical methods are recommended for detecting 1,3,8-trichlorodibenzofuran in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard for quantifying this compound (CAS 76621-12-0) in environmental matrices. Isotope-labeled analogs (e.g., ¹³C-labeled tetrachlorodibenzofurans) improve accuracy by correcting for matrix effects and recovery losses during extraction . Commercial standards, such as the 50 μg/mL solution in 10% toluene-nonane (Wel DF-138-S), are optimized for environmental analysis and provide consistent retention times in GC-MS protocols .

Q. How does the chlorine substitution pattern influence the environmental persistence of this compound compared to other isomers?

The 1,3,8-substitution pattern reduces steric hindrance compared to fully ortho-substituted isomers (e.g., 2,3,7,8-tetrachlorodibenzofuran), increasing bioavailability and photodegradation rates. However, its persistence in anaerobic environments (e.g., sediments) is higher due to resistance to microbial dechlorination at the 1,3,8 positions. Comparative studies require congener-specific calibration curves due to varying detector responses among isomers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo models?

Discrepancies arise from differences in metabolic activation pathways. In vitro assays (e.g., Ah receptor binding) may underestimate toxicity due to lack of hepatic CYP1A1/1A2-mediated bioactivation. To address this, researchers should:

  • Use primary hepatocyte co-culture systems to simulate metabolic activation.
  • Compare results with in vivo models (e.g., zebrafish embryos) exposed to sublethal doses (1–10 ng/L) over 72 hours.
  • Validate findings using structural analogs (e.g., 2,4,8-trichlorodibenzofuran) to isolate positional effects .

Q. How can isomer-specific degradation pathways of this compound be elucidated in complex matrices?

Advanced techniques include:

  • Stable isotope probing (SIP): Introduce ¹³C-labeled this compound into soil microcosms to track degradation products via high-resolution mass spectrometry (HRMS).
  • Quantum chemical modeling: Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict preferential dechlorination sites. For example, the 8-position Cl in this compound has a BDE of 78 kcal/mol, making it more labile than the 1- or 3-position Cl (82–85 kcal/mol) .
  • Synchrotron-based XANES: Map chlorine speciation in residual fractions after UV or microbial treatment .

Q. What methodological challenges arise in quantifying this compound in human biomonitoring studies?

Key challenges include:

  • Matrix interference: Co-eluting lipids in serum require cleanup via gel permeation chromatography (GPC) or sulfuric acid-impregnated silica columns.
  • Low concentrations: Use large-volume injection (LVI) GC-MS with negative chemical ionization (NCI) to achieve detection limits of 0.1 pg/g lipid weight.
  • Isomer misidentification: Confirm peaks using retention time locking (RTL) with certified reference materials (e.g., Wel DF-138-S) .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in reported octanol-water partition coefficients (KOW) for this compound?

Reported log KOW values range from 5.8 to 6.3 due to experimental variability in shake-flask vs. generator column methods. To resolve this:

  • Validate measurements using a consensus standard (e.g., 2,3,7,8-tetrachlorodibenzofuran with log KOW = 6.8) as a reference.
  • Apply quantitative structure-property relationship (QSPR) models incorporating Cl substituent positions and dipole moments .

Q. What quality control measures are critical for inter-laboratory reproducibility in this compound analysis?

  • Blind duplicates: Include triplicate samples spiked with ¹³C-labeled internal standards (e.g., 50 μg/mL in toluene) to assess precision (<15% RSD).
  • Isomer purity verification: Use nuclear magnetic resonance (NMR) to confirm >98% purity of commercial standards, as impurities (e.g., 1,2,3,8-tetrachlorodibenzofuran) can skew quantification .

Tables of Key Data

Q. Table 1. Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H5OCl3
Molecular Weight271.52 g/mol
CAS RN76621-12-0
Log KOW (predicted)6.1 ± 0.3

Q. Table 2. Commercial Standards for Environmental Analysis

CompoundSupplierConcentrationSolventCAS RN
This compoundWel (DF-138-S)50 μg/mL10% toluene-nonane76621-12-0

Notes on Contradictions and Limitations

  • CAS RN discrepancies: While most sources agree on CAS 76621-12-0 for this compound, older literature may conflate it with 2,4,8-trichlorodibenzofuran (CAS 54589-71-8). Always verify isomer identity via retention indices .
  • Toxicity classification: Regulatory guidelines for dioxin-like compounds often exclude this compound due to its low Ah receptor affinity, though endocrine disruption potential warrants further study .

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